N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzothiazole ring system in its structure contributes to its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of M. tuberculosis, leading to the bacterium’s death . In addition, benzothiazole derivatives have shown anti-inflammatory properties, inhibiting COX-1 and COX-2 enzymes .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, a critical component of the mycobacterial cell wall . The anti-inflammatory properties are due to the inhibition of the cyclooxygenase pathway, reducing the production of prostaglandins .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The result of the compound’s action is the death of M. tuberculosis due to the disruption of its cell wall biosynthesis . Additionally, it can reduce inflammation by inhibiting the production of prostaglandins .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives, which this compound is a part of, have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins within the Mycobacterium tuberculosis, inhibiting their functions and leading to the death of the bacteria .
Molecular Mechanism
Benzothiazole derivatives are known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrazine-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Medicine: Research has indicated potential anti-inflammatory and anticancer activities, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Comparison with Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides
- 2,4-disubstituted thiazoles
Comparison: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of both the benzothiazole and pyrazine moieties, which contribute to its diverse biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-20-9-3-2-7(14)11-10(9)17-13(21-11)18-12(19)8-6-15-4-5-16-8/h2-6H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXMIAAGOPIZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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